3,7-Dithia-2,8-disilanonane, 2,2,8,8-tetramethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,7-Dithia-2,8-disilanonane, 2,2,8,8-tetramethyl- is a chemical compound with the molecular formula C9H24O2Si2. It is known for its unique structure, which includes two silicon atoms and two oxygen atoms, making it a member of the organosilicon compounds. This compound is often used in research and industrial applications due to its distinctive properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-Dithia-2,8-disilanonane, 2,2,8,8-tetramethyl- typically involves the reaction of silanes with alcohols or other oxygen-containing compounds. One common method is the reaction of trimethylsilyl chloride with glycerol, followed by purification to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process often includes steps such as distillation and crystallization to purify the final product .
Analyse Chemischer Reaktionen
Types of Reactions
3,7-Dithia-2,8-disilanonane, 2,2,8,8-tetramethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert it into simpler silanes.
Substitution: It can undergo substitution reactions where the silicon atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like halogens or organometallic compounds are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include silanols, siloxanes, and various substituted organosilicon compounds .
Wissenschaftliche Forschungsanwendungen
3,7-Dithia-2,8-disilanonane, 2,2,8,8-tetramethyl- has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds.
Biology: Its unique structure makes it useful in studying silicon-based life forms and biochemical processes.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a component in medical devices.
Industry: It is used in the production of silicone-based materials and coatings.
Wirkmechanismus
The mechanism by which 3,7-Dithia-2,8-disilanonane, 2,2,8,8-tetramethyl- exerts its effects involves interactions with various molecular targets. The silicon atoms in the compound can form strong bonds with oxygen, nitrogen, and other elements, leading to the formation of stable complexes. These interactions are crucial in its applications in catalysis and material science .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,3-Propanediol, bis(trimethylsilyl) ether
- 2,2,8,8-Tetramethyl-3,7-dioxa-2,8-disilanonane
- 2,2,8,8-Tetramethyl-5-[(trimethylsilyl)oxy]-3,7-dioxa-2,8-disilanonane
Uniqueness
What sets 3,7-Dithia-2,8-disilanonane, 2,2,8,8-tetramethyl- apart from similar compounds is its specific arrangement of silicon and oxygen atoms, which imparts unique chemical and physical properties. This makes it particularly valuable in specialized applications where other compounds may not perform as effectively .
Eigenschaften
CAS-Nummer |
63882-88-2 |
---|---|
Molekularformel |
C9H24S2Si2 |
Molekulargewicht |
252.6 g/mol |
IUPAC-Name |
trimethyl(3-trimethylsilylsulfanylpropylsulfanyl)silane |
InChI |
InChI=1S/C9H24S2Si2/c1-12(2,3)10-8-7-9-11-13(4,5)6/h7-9H2,1-6H3 |
InChI-Schlüssel |
CIFWBHIAJNNWOH-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)SCCCS[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.